molecular formula C16H14ClNO4S B2390126 2-chloro-N-(2,2-di(furan-2-yl)ethyl)benzenesulfonamide CAS No. 2309796-58-3

2-chloro-N-(2,2-di(furan-2-yl)ethyl)benzenesulfonamide

Cat. No. B2390126
CAS RN: 2309796-58-3
M. Wt: 351.8
InChI Key: WMHUJHXCAVHOMS-UHFFFAOYSA-N
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Description

“2-chloro-N-(2,2-di(furan-2-yl)ethyl)benzenesulfonamide” is a complex organic compound. It contains a benzenesulfonamide moiety, which is a common feature in many pharmaceutical drugs due to its bioactive properties . The compound also contains a chloro group attached to the benzene ring and a di(furan-2-yl)ethyl group attached to the nitrogen of the sulfonamide.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and furan), a sulfonamide group, and a chloro substituent. The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the aromatic rings, the sulfonamide group, and the chloro substituent. The benzene ring could undergo electrophilic aromatic substitution reactions, while the chloro group could be displaced in nucleophilic substitution reactions .

Scientific Research Applications

Antibacterial Activity

The realm of medicinal chemistry has embraced furan derivatives due to their remarkable therapeutic efficacy. Furan-containing compounds exhibit antibacterial activity against both gram-positive and gram-negative bacteria . Researchers have synthesized nitrofurantoin analogues containing furan scaffolds, which demonstrated antibacterial properties. However, it’s essential to explore the specific mechanisms and targets involved in this activity.

Anti-Inflammatory Potential

Indole derivatives, including those with furan moieties, have shown anti-inflammatory effects. Investigating the anti-inflammatory pathways influenced by this compound could provide valuable insights for drug development .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific bioactive properties. Many sulfonamide-containing drugs act as enzyme inhibitors, but without specific studies on this compound, it’s difficult to predict its exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety measures should be taken when handling it to avoid exposure .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications, particularly in the field of medicinal chemistry given the bioactive properties of sulfonamides .

properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-2-chlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4S/c17-13-5-1-2-8-16(13)23(19,20)18-11-12(14-6-3-9-21-14)15-7-4-10-22-15/h1-10,12,18H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHUJHXCAVHOMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2,2-di(furan-2-yl)ethyl)benzenesulfonamide

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